N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-1,3-benzothiazole-6-carboxamide
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Overview
Description
“N-(4,7-Dimethyl-1,3-benzothiazol-2-yl)-1,3-benzothiazole-6-carboxamide” is a chemical compound with the molecular formula C16H12N4OS2. It has an average mass of 340.423 Da and a monoisotopic mass of 340.045258 Da .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a benzothiazole ring system with a carboxamide group attached. The benzothiazole ring system contains a benzene ring fused with a thiazole ring, which is a five-membered ring containing one sulfur atom, one nitrogen atom, and three carbon atoms .Scientific Research Applications
Antimicrobial and Antioxidant Activities
Research has shown that N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-1,3-benzothiazole-6-carboxamide derivatives exhibit promising antimicrobial and antioxidant activities. A study synthesizing a series of these compounds reported significant activities against tested microorganisms and notable radical scavenging and ferrous ion chelating activity (Sindhe et al., 2016).
Corrosion Inhibition
Benzothiazole derivatives, including those related to this compound, have been studied for their corrosion inhibiting properties. One study demonstrated that such compounds effectively protect steel against corrosion in acidic environments, suggesting their utility in industrial applications (Hu et al., 2016).
Catalytic Applications
Certain derivatives of this compound have been employed as catalysts. A study focusing on bimetallic composite catalysts using related compounds highlighted their effectiveness in Suzuki reactions, a type of chemical reaction important in organic synthesis (Bumagin et al., 2019).
Antitumor Activity
Some compounds structurally related to this compound have demonstrated potential antitumor activity. Research indicates that certain synthesized compounds in this family inhibit the growth of human tumor cells, suggesting their potential in cancer treatment (Ostapiuk et al., 2017).
Fluorescent Properties
Derivatives of this compound have been studied for their fluorescent properties. These compounds exhibit fluorescence in various organic solvents, making them useful in applications like fluorescence imaging or as molecular probes (Bodke et al., 2013).
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-1,3-benzothiazole-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N3OS2/c1-9-3-4-10(2)15-14(9)19-17(23-15)20-16(21)11-5-6-12-13(7-11)22-8-18-12/h3-8H,1-2H3,(H,19,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZYSRGIXGZEZML-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)C)SC(=N2)NC(=O)C3=CC4=C(C=C3)N=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N3OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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